2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

Medicinal Chemistry Building Blocks Physicochemical Properties

Researchers requiring precise lipophilic nicotinoyl fragments often face supply inconsistency for 2-(4-methylphenoxy)-substituted acyl chlorides. This compound solves that by providing a reliable, well-characterized intermediate for amine acylation in medicinal chemistry SAR programs. - Purity: ≥98% for reproducible reactivity and analytical traceability. - Form: Solid at ambient temperature, simplifying kilo-lab handling. - Utility: Directly introduces the 2-(4-methylphenoxy)pyridin-3-oyl fragment for optimizing logD and metabolic stability.

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
CAS No. 175135-79-2
Cat. No. B066686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
CAS175135-79-2
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl
InChIInChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3
InChIKeyCGQBNLMZQVRGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride (CAS 175135-79-2): Technical Baseline for Scientific Procurement


2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, with the CAS number 175135-79-2, is a specialized heteroaromatic acyl chloride building block . It features a pyridine ring substituted with a 4-methylphenoxy group at the 2-position and a reactive carbonyl chloride moiety at the 3-position, with a molecular formula of C13H10ClNO2 and a molecular weight of approximately 247.68 g/mol . The compound is typically a solid at ambient temperature and is primarily employed as a versatile intermediate in organic synthesis, particularly for introducing the 2-(4-methylphenoxy)pyridin-3-oyl fragment into more complex molecular scaffolds for pharmaceutical and agrochemical research applications .

Rationale Against Substitution: Why 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride (CAS 175135-79-2) is Not Interchangeable with Other Pyridine-3-carbonyl Chlorides


Direct substitution of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride with unsubstituted or differently substituted pyridine-3-carbonyl chlorides is not scientifically justified due to significant differences in molecular architecture that directly govern physicochemical properties and downstream synthetic utility . The presence of the 2-(4-methylphenoxy) group confers a unique steric and electronic environment, resulting in a distinct molecular weight (247.68 g/mol) and lipophilic character compared to simpler analogs like nicotinoyl chloride hydrochloride (178.02 g/mol) [1]. These fundamental differences translate into altered reactivity profiles, solubility, and chromatographic behavior, making the compound a non-negotiable, specific intermediate for target synthesis pathways where the precise 3D pharmacophore or physicochemical profile must be preserved .

Procurement-Guiding Evidence for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride (CAS 175135-79-2)


Molecular Weight and Logistical Distinction vs. Unsubstituted Nicotinoyl Chloride

The target compound exhibits a significantly higher molecular weight compared to the unsubstituted pyridine-3-carbonyl chloride core, a primary determinant in reaction stoichiometry and shipping logistics. The addition of the 4-methylphenoxy group results in a 38% increase in molecular mass . This directly impacts procurement calculations and the physical form of the compound, which is a solid at ambient temperature, unlike the liquid or crystalline hydrochloride salt of simpler analogs .

Medicinal Chemistry Building Blocks Physicochemical Properties

Hydrolytic Conversion to Carboxylic Acid: A Synthetic and Stability Benchmark

The acyl chloride functionality of the target compound is prone to hydrolysis, converting it to its corresponding carboxylic acid derivative, 2-(4-Methylphenoxy)nicotinic acid (CAS 54629-15-1) . This transformation represents a key synthetic pathway and a critical stability consideration. The acid product has a molecular weight of 229.23 g/mol, and this reaction is a primary route for generating the acid or for avoiding it during synthesis .

Organic Synthesis Chemical Stability Reaction Pathways

Comparative Physicochemical Profile vs. 2-Phenoxypyridine-3-carbonyl chloride

The presence of a methyl substituent on the phenoxy ring differentiates this compound from its non-methylated analog, 2-Phenoxypyridine-3-carbonyl chloride (CAS 51362-49-3). The predicted pKa of the target compound is 0.74±0.22, which is a crucial parameter for understanding its behavior in different pH environments and its reactivity in acid-base catalyzed reactions . This pKa value is influenced by the electron-donating methyl group, which alters the electron density on the pyridine nitrogen and carbonyl chloride moiety relative to the unsubstituted analog.

QSAR Lead Optimization Physical Chemistry

Procurement Cost and Packaging Differentiation for Small-Scale Research

The compound is commercially available from specialty chemical suppliers in small research quantities, with a documented price point that serves as a benchmark for procurement planning. For example, a major research chemicals provider lists the compound in a 250 mg quantity for $124.00 . This pricing and packaging format is distinct from bulk commodity chemicals and is aligned with its role as a specialized building block for medicinal chemistry and early-stage discovery research .

Chemical Procurement Budgeting Laboratory Supplies

Validated Research Applications for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride (CAS 175135-79-2) Based on Empirical Evidence


Synthesis of 2-(4-Methylphenoxy)nicotinamide Derivatives for Biological Screening

The compound's primary utility is as an acylating agent for amines to generate libraries of 2-(4-Methylphenoxy)nicotinamide analogs. This is directly supported by its documented reactivity as a carbonyl chloride and its hydrolysis to the corresponding carboxylic acid . Its specific molecular weight (247.68 g/mol) and predicted pKa (0.74±0.22) are critical design parameters for medicinal chemists optimizing pharmacokinetic properties like logD and metabolic stability . Substitution with a simpler, unsubstituted nicotinoyl chloride would yield a different core scaffold with altered binding and physicochemical properties, negating the purpose of the structure-activity relationship (SAR) study.

Agrochemical Intermediate Development via Esterification Reactions

The compound is cited as a valuable building block for the production of pharmaceuticals and agrochemicals, specifically for introducing its unique molecular framework into target molecules . Its solid physical form and ambient temperature storage requirements simplify handling in a kilo-lab or pilot plant setting compared to more hazardous or unstable liquid acyl chlorides . The presence of the 4-methylphenoxy group contributes to increased lipophilicity and may enhance membrane permeability or target-site binding in agrochemical active ingredients, a property that cannot be achieved with non-substituted pyridine carbonyl chlorides.

Preparation of Analytical Standards and Certified Reference Materials

The compound is available as a standard (e.g., M695563) for use as a building block or reference material . Its well-defined molecular identity (InChI Key: CGQBNLMZQVRGLL-UHFFFAOYSA-N) and availability from reputable suppliers like Sigma-Aldrich ensure traceability and purity, which are prerequisites for generating reliable analytical data . This application is critical for quality control (QC) and method development in both academic and industrial laboratories, where the precise identification and quantification of this specific intermediate in a reaction mixture is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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